molecular formula C11H23ClN2O2S B1427744 1'-Methanesulfonyl-[2,4']bipiperidinylhydrochloride CAS No. 1361113-42-9

1'-Methanesulfonyl-[2,4']bipiperidinylhydrochloride

Cat. No.: B1427744
CAS No.: 1361113-42-9
M. Wt: 282.83 g/mol
InChI Key: YFNCFAMEWMQTAS-UHFFFAOYSA-N
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Description

1’-Methanesulfonyl-[2,4’]bipiperidinylhydrochloride is a chemical compound with the molecular formula C14H25ClN2O2S. It is a white crystalline powder that is soluble in water and has a molecular weight of 327.87 g/mol. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of 1’-Methanesulfonyl-[2,4’]bipiperidinylhydrochloride involves several steps. The synthetic route typically starts with the preparation of the bipiperidine core, followed by the introduction of the methanesulfonyl group. The final step involves the formation of the hydrochloride salt. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1’-Methanesulfonyl-[2,4’]bipiperidinylhydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

1’-Methanesulfonyl-[2,4’]bipiperidinylhydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1’-Methanesulfonyl-[2,4’]bipiperidinylhydrochloride involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as a reactive site, allowing the compound to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

1’-Methanesulfonyl-[2,4’]bipiperidinylhydrochloride can be compared with other similar compounds, such as:

  • 1’-Methanesulfonyl-[2,3’]bipiperidinylhydrochloride
  • 1’-Methanesulfonyl-[2,5’]bipiperidinylhydrochloride
  • 1’-Methanesulfonyl-[3,4’]bipiperidinylhydrochloride These compounds share a similar bipiperidine core but differ in the position of the methanesulfonyl group. The unique positioning of the methanesulfonyl group in 1’-Methanesulfonyl-[2,4’]bipiperidinylhydrochloride contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-methylsulfonyl-4-piperidin-2-ylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2S.ClH/c1-16(14,15)13-8-5-10(6-9-13)11-4-2-3-7-12-11;/h10-12H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNCFAMEWMQTAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1'-Methanesulfonyl-[2,4']bipiperidinylhydrochloride
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1'-Methanesulfonyl-[2,4']bipiperidinylhydrochloride
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1'-Methanesulfonyl-[2,4']bipiperidinylhydrochloride
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1'-Methanesulfonyl-[2,4']bipiperidinylhydrochloride
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1'-Methanesulfonyl-[2,4']bipiperidinylhydrochloride
Reactant of Route 6
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1'-Methanesulfonyl-[2,4']bipiperidinylhydrochloride

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